molecular formula C8H4Cl2S B13072793 6,7-dichloroBenzo[b]thiophene

6,7-dichloroBenzo[b]thiophene

Cat. No.: B13072793
M. Wt: 203.09 g/mol
InChI Key: NGUBSIORFJEHNN-UHFFFAOYSA-N
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Description

6,7-DichloroBenzo[b]thiophene is a chemical compound with the molecular formula C8H4Cl2S It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the benzo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloroBenzo[b]thiophene typically involves the chlorination of benzo[b]thiophene. One common method includes the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,7-DichloroBenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

6,7-DichloroBenzo[b]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dichloroBenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which plays a crucial role in the metabolism of branched-chain amino acids. By inhibiting BCKDK, the compound enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to increased catabolism of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group at the 2nd position.

    3,6-Dichlorobenzo[b]thiophene: Similar to 6,7-dichloroBenzo[b]thiophene but with chlorine atoms at different positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BCKDK and enhance BCKDC activity makes it a valuable compound in metabolic research and potential therapeutic applications.

Biological Activity

6,7-DichloroBenzo[b]thiophene (DCBT) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article explores the biological activity of DCBT, focusing on its mechanisms of action, cellular effects, and relevant research findings.

This compound is a polycyclic aromatic compound characterized by its fused thiophene and benzene rings with two chlorine substituents. Its chemical formula is C8H4Cl2S\text{C}_8\text{H}_4\text{Cl}_2\text{S}, and it has a molecular weight of 207.09 g/mol. The compound's structure allows for significant interactions with various biological targets, making it a candidate for therapeutic applications.

The primary mechanism of action for DCBT involves its role as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). By inhibiting BCKDK, DCBT enhances the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is crucial for the metabolism of branched-chain amino acids (BCAAs) . This modulation can lead to increased catabolism of BCAAs, potentially influencing metabolic pathways related to insulin sensitivity and energy homeostasis.

Key Targets

  • BCKDK : Inhibition leads to enhanced BCKDC activity.
  • Mcl-1 : DCBT also interacts with myeloid cell leukemia 1 (Mcl-1), which is involved in regulating apoptosis .

Anticancer Properties

Research indicates that DCBT exhibits significant anticancer properties. For instance:

  • Cellular Studies : DCBT has been shown to induce apoptosis in cancer cell lines by modulating metabolic pathways and enhancing the degradation of Mcl-1 .
  • In Vivo Models : In animal studies, administration of DCBT resulted in reduced tumor growth and improved metabolic profiles in models of cancer .

Metabolic Regulation

DCBT's ability to enhance BCKDC activity suggests its potential role in metabolic disorders:

  • Insulin Sensitivity : Studies have demonstrated that increasing BCKD activity through DCBT treatment can improve insulin sensitivity in muscle cells, potentially reversing insulin resistance induced by elevated levels of BCAAs .
  • Dosage Effects : In C57BL/6J mice, doses of 20 mg/kg/day have shown robust effects on enhancing BCKDC activity across various tissues .

Case Studies

  • Study on Insulin Resistance :
    • A study involving L6 myotubes treated with DCBT showed significant improvements in glucose transport mechanisms when compared to untreated controls. The treatment with 250 μM DCBT resulted in enhanced insulin-stimulated glucose uptake .
  • Anticancer Efficacy :
    • In colorectal cancer models, DCBT demonstrated cytotoxic effects against LoVo and HCT-116 cell lines, with IC50 values indicating strong inhibition compared to standard treatments .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo,
Metabolic RegulationEnhances BCKDC activity; improves insulin sensitivity ,
Dosage EffectsEffective at 20 mg/kg/day; significant enhancement of metabolic pathways observed

Properties

Molecular Formula

C8H4Cl2S

Molecular Weight

203.09 g/mol

IUPAC Name

6,7-dichloro-1-benzothiophene

InChI

InChI=1S/C8H4Cl2S/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H

InChI Key

NGUBSIORFJEHNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)Cl)Cl

Origin of Product

United States

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